Product packaging for 5-Piperidinocytosine(Cat. No.:)

5-Piperidinocytosine

Cat. No.: B8500489
M. Wt: 194.23 g/mol
InChI Key: LTUXDNGLEWYLDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Piperidinocytosine is a synthetic nucleoside analog in which a piperidine moiety is substituted at the 5-position of the cytosine ring. This modification is of significant interest in medicinal chemistry, as piperidine derivatives are known to exhibit a wide range of pharmacological activities. Piperidine is a common structural feature in many approved drugs and investigational compounds, particularly those targeting viral enzymes and cancer cell proliferation. Research into similar piperidine-substituted nucleosides has shown potent activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1, including strains resistant to older therapies . Furthermore, piperidine alkaloids and their derivatives have demonstrated substantial anticancer properties in vitro and in vivo, acting through mechanisms such as the inhibition of key signaling pathways like PI3k/Akt and the induction of apoptosis through caspase activation . As a nucleoside analog, this compound may also interfere with nucleic acid synthesis, making it a candidate for investigating novel antiviral and anticancer strategies. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic use, or for human consumption. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N4O B8500489 5-Piperidinocytosine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

6-amino-5-piperidin-1-yl-1H-pyrimidin-2-one

InChI

InChI=1S/C9H14N4O/c10-8-7(6-11-9(14)12-8)13-4-2-1-3-5-13/h6H,1-5H2,(H3,10,11,12,14)

InChI Key

LTUXDNGLEWYLDL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(NC(=O)N=C2)N

Origin of Product

United States

Synthetic Methodologies for 5 Piperidinocytosine and Its Derivatives

Strategies for Direct Functionalization at the C5 Position of Cytosine

Directly attaching a piperidine (B6355638) moiety to the C5 position of cytosine presents a streamlined approach to synthesizing 5-piperidinocytosine. This transformation often involves the activation of the C5 position, which is electron-rich and susceptible to electrophilic substitution. One common strategy is the halogenation of the cytosine ring at the C5 position, typically with bromine, to create a reactive intermediate. mdpi.com This 5-bromocytosine (B1215235) can then undergo nucleophilic substitution with piperidine.

Another approach involves the direct C-H functionalization of the cytosine ring. nih.gov While challenging, this method avoids the pre-functionalization step of halogenation. Palladium-catalyzed cross-coupling reactions have shown promise in this area, although they are more commonly applied to uracil (B121893) and its derivatives. nih.gov The development of selective catalysts that can directly mediate the coupling of piperidine with the C5-H bond of cytosine remains an active area of research.

Multi-Step Organic Synthesis Approaches for Constructing Piperidine-Modified Cytosine Scaffolds

More intricate derivatives or situations requiring specific stereochemistry often necessitate multi-step synthetic pathways. researchgate.netresearchgate.net These routes typically involve the construction of a functionalized piperidine ring which is then coupled to a pre-activated pyrimidine (B1678525) precursor. For instance, a common starting material is a pyrimidine with a leaving group at the C5 position, such as a halogen or a sulfonate group.

A representative multi-step synthesis could begin with the preparation of a suitable piperidine derivative. This might involve standard reactions for piperidine synthesis, such as the reduction of pyridine (B92270) derivatives or cyclization reactions. researchgate.netmdpi.com Separately, a cytosine or uracil precursor is functionalized at the C5 position. The two fragments are then joined via a nucleophilic substitution or a cross-coupling reaction. Subsequent chemical modifications, such as the conversion of a uracil moiety to a cytosine, can then be performed to yield the final this compound derivative. These multi-step approaches offer greater flexibility in designing complex analogs with specific substituents on either the piperidine or cytosine rings. researchgate.net

Reaction Type Starting Materials Key Intermediates Final Product
Nucleophilic Aromatic Substitution5-Bromocytosine, Piperidine-This compound
Suzuki Coupling5-Halocytosine derivative, Piperidinylboronic acidOrganopalladium complexThis compound derivative
Buchwald-Hartwig Amination5-Halocytosine derivative, PiperidineOrganopalladium complexThis compound derivative

Development of Novel Catalytic and Stereoselective Synthetic Pathways

Recent advancements in catalysis have opened new avenues for the synthesis of piperidine-modified cytosines, with a particular focus on stereoselectivity. nih.govmdpi.com For derivatives with chiral centers on the piperidine ring, developing stereoselective synthetic methods is crucial. This can be achieved through the use of chiral catalysts, such as those based on transition metals like rhodium or palladium, in conjunction with chiral ligands. mdpi.comrsc.orgbeilstein-journals.org

For example, asymmetric hydrogenation of a substituted pyridine precursor can yield an enantiomerically enriched piperidine derivative. nih.gov This chiral piperidine can then be incorporated into the cytosine scaffold. Another approach involves the stereoselective cyclization of acyclic precursors to form the piperidine ring with a defined stereochemistry. nih.gov Biocatalysis, using enzymes to catalyze key steps, is also emerging as a powerful tool for achieving high stereoselectivity in the synthesis of complex piperidine structures. utdallas.edu

Chemical Ligation Techniques for Oligonucleotide Synthesis Incorporating this compound

The incorporation of modified nucleobases like this compound into oligonucleotides is essential for studying their effects on nucleic acid structure and function. Chemical ligation is a key technology for assembling longer oligonucleotides from shorter, synthetically accessible fragments. glenresearch.comnih.gov This process involves the formation of a native phosphodiester bond between two oligonucleotide fragments, one of which contains the modified base.

For the incorporation of this compound, a phosphoramidite (B1245037) derivative of the modified nucleoside is first synthesized. This phosphoramidite can then be used in standard solid-phase oligonucleotide synthesis. tcichemicals.comsigmaaldrich.cn Alternatively, enzymatic ligation using DNA or RNA ligases can be employed, where a template strand directs the joining of two shorter oligonucleotides, one of which carries the this compound modification at its terminus. atdbio.com

Microwave-Assisted Synthetic Protocols for Efficient Analog Preparation

Microwave-assisted organic synthesis has gained traction as a method to accelerate reaction times, improve yields, and often enhance product purity. nih.govijpsjournal.com The application of microwave irradiation to the synthesis of this compound and its analogs can be particularly beneficial for steps that are sluggish under conventional heating. mdpi.comresearchgate.net

For instance, the nucleophilic substitution of a halogen at the C5 position of cytosine with piperidine can be significantly expedited using microwave heating. mdpi.com Similarly, palladium-catalyzed cross-coupling reactions can often be performed in shorter timeframes and with lower catalyst loadings under microwave conditions. The rapid heating provided by microwaves can also be advantageous in solvent-free reactions, contributing to greener synthetic protocols. mdpi.com

Method Reaction Time Yield Notes
Conventional HeatingSeveral hours to daysModerate to GoodOften requires higher temperatures
Microwave-AssistedMinutes to a few hoursOften ImprovedRapid heating, can lead to cleaner reactions

Considerations for Scalable and Sustainable Synthetic Routes in Academic Research

As the potential applications of this compound and its derivatives expand, the development of scalable and sustainable synthetic routes becomes increasingly important, even within an academic research context. rsc.org Key considerations include the cost and availability of starting materials, the number of synthetic steps, the efficiency of each step (yield), and the environmental impact of the process.

Strategies for improving sustainability include the use of less hazardous solvents, minimizing waste generation (atom economy), and employing catalytic methods over stoichiometric reagents. rsc.org Continuous flow chemistry is another approach that can offer advantages in terms of safety, scalability, and efficiency compared to traditional batch processes. rsc.org While the immediate goal of academic research is often the synthesis of novel compounds, considering these principles of green chemistry can facilitate the translation of these discoveries to larger-scale applications.

Advanced Structural and Spectroscopic Characterization of 5 Piperidinocytosine Bioconjugates

Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the three-dimensional structure and dynamics of molecules in solution. nih.gov For 5-Piperidinocytosine bioconjugates, NMR would provide invaluable insights into their conformational preferences.

One-dimensional (1D) NMR, such as ¹H NMR, can provide initial information about the presence of the this compound modification through the unique chemical shifts of the piperidine (B6355638) ring protons. Current time information in Bangalore, IN. Two-dimensional (2D) NMR experiments are essential for a more detailed structural analysis. nih.gov

Key 2D NMR Experiments for Conformational Analysis:

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which helps in assigning the protons within the piperidine ring and the deoxyribose sugar.

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, aiding in the complete assignment of sugar and piperidine ring protons.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbon atoms, facilitating the assignment of the carbon skeleton of the this compound moiety. researchgate.net

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is useful for confirming the connectivity within the molecule.

Expected Insights from NMR Studies:

NMR ParameterStructural Information
Chemical ShiftsProvide information on the local electronic environment of each nucleus.
Coupling ConstantsReveal dihedral angles, which are used to determine the sugar pucker conformation.
Nuclear Overhauser Effects (NOEs)Provide distance constraints between protons, defining the overall 3D structure.

Utilization of Mass Spectrometry for Precise Structural Elucidation of Nucleic Acid Adducts

Mass spectrometry (MS) is an indispensable tool for the characterization of nucleic acid adducts, providing highly accurate molecular weight information and structural details through fragmentation analysis. asianjournalofphysics.com The combination of liquid chromatography with mass spectrometry (LC-MS) is particularly powerful for analyzing complex mixtures of bioconjugates. nih.govnih.gov

For a this compound bioconjugate, LC-MS would be used to:

Confirm the presence of the modification: By comparing the mass of the modified nucleoside or oligonucleotide with the unmodified counterpart, the presence and number of this compound units can be confirmed.

Identify the site of modification: Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion. The resulting fragment ions can be analyzed to pinpoint the exact location of the modification within an oligonucleotide sequence. susupport.com The neutral loss of the 2'-deoxyribose is a common fragmentation pathway for protonated 2'-deoxyribonucleosides. susupport.com

Quantify the extent of modification: Using isotopically labeled internal standards, the amount of the this compound adduct in a sample can be accurately quantified. beilstein-journals.org

Common Mass Spectrometry Techniques for Nucleic Acid Adduct Analysis:

TechniqueApplication
Electrospray Ionization (ESI)A soft ionization technique suitable for analyzing large biomolecules like oligonucleotides.
Matrix-Assisted Laser Desorption/Ionization (MALDI)Another soft ionization technique often used for analyzing larger nucleic acids and proteins.
High-Resolution Mass Spectrometry (HRMS)Provides highly accurate mass measurements, allowing for the determination of the elemental composition of the adduct. nih.gov
Tandem Mass Spectrometry (MS/MS)Used for structural elucidation through fragmentation analysis.

X-ray Crystallographic Studies of this compound within Oligonucleotides or Protein Complexes

X-ray crystallography is the gold standard for determining the high-resolution three-dimensional structure of molecules in the solid state. aip.org This technique can provide an atomic-level picture of a this compound-modified oligonucleotide or its complex with a protein.

The process involves crystallizing the bioconjugate and then bombarding the crystal with X-rays. The diffraction pattern produced is used to calculate an electron density map, from which a detailed atomic model can be built. aip.org

Key Information Obtained from X-ray Crystallography:

Precise atomic coordinates: This allows for the detailed analysis of bond lengths, bond angles, and torsion angles.

Conformation of the modified nucleoside: The exact orientation of the piperidine ring relative to the cytosine base and the sugar-phosphate backbone can be determined.

Interactions with other molecules: If the bioconjugate is crystallized with a protein or another nucleic acid, the specific interactions (e.g., hydrogen bonds, van der Waals contacts) involving the this compound moiety can be visualized. aip.org

To facilitate crystallization and solve the phase problem in X-ray crystallography, heavy atom derivatives are sometimes used. For modified nucleosides, this can include the incorporation of bromine, iodine, or selenium.

Vibrational Spectroscopy (Infrared and Raman) for Analysis of Molecular Interactions and Bonding

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are sensitive to changes in chemical bonding and molecular environment, making them useful for studying the structural perturbations induced by a this compound modification.

Applications of Vibrational Spectroscopy:

Identification of functional groups: The presence of the piperidine and cytosine rings would give rise to characteristic vibrational bands in the IR and Raman spectra.

Analysis of hydrogen bonding: Changes in the vibrational frequencies of the N-H and C=O groups of cytosine can indicate alterations in the hydrogen bonding network upon incorporation of the this compound moiety into a nucleic acid duplex.

Comparison of IR and Raman Spectroscopy:

FeatureInfrared (IR) SpectroscopyRaman Spectroscopy
PrincipleAbsorption of infrared radiationInelastic scattering of monochromatic light
Water InterferenceStrong interference from waterWeak interference from water, suitable for aqueous solutions
Sample PreparationCan be challenging for aqueous samplesRelatively straightforward for aqueous samples

Circular Dichroism Spectroscopy for Probing Conformation and Chiral Induction in Nucleic Acid Structures

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. Nucleic acids are chiral and exhibit characteristic CD spectra that are sensitive to their conformation.

For this compound bioconjugates, CD spectroscopy would be used to:

Assess the impact of the modification on nucleic acid structure: A change in the CD spectrum upon incorporation of this compound would indicate a perturbation of the nucleic acid's secondary structure.

Study conformational changes upon binding: CD spectroscopy is a valuable tool for monitoring changes in the conformation of a bioconjugate upon interaction with proteins or other molecules.

Investigate chiral induction: The achiral piperidine ring, when attached to the chiral nucleoside, exists in a chiral environment, which may give rise to induced CD signals, providing further structural information.

Typical CD Spectral Features of Nucleic Acids:

ConformationWavelength Range (nm)Characteristic Bands
B-DNA220-300Positive band around 275 nm, negative band around 245 nm
A-DNA220-300Strong positive band around 260 nm, strong negative band around 210 nm
Z-DNA220-300Negative band around 290 nm, positive band around 260 nm

Chemical Reactivity and Mechanistic Investigations of 5 Piperidinocytosine

Elucidation of Reaction Pathways and Intermediate Species

The reaction pathways of 5-piperidinocytosine are primarily governed by the nucleophilic and electrophilic centers within the molecule. The piperidine (B6355638) nitrogen and the exocyclic amino group at C4 are primary nucleophilic sites, while the pyrimidine (B1678525) ring itself is electron-rich and susceptible to electrophilic attack.

Key reaction pathways include:

Electrophilic Aromatic Substitution: The cytosine ring, activated by the electron-donating amino and piperidino groups, can undergo electrophilic substitution. youtube.comchemguide.co.uk Reactions with electrophiles like nitrating or halogenating agents would likely proceed via the formation of a resonance-stabilized cationic intermediate, often called a sigma complex or arenium ion. The substitution pattern is directed by the existing functional groups.

Nucleophilic Attack by the Piperidine Nitrogen: The lone pair of electrons on the nitrogen atom of the piperidine ring makes it a potent nucleophile. masterorganicchemistry.comwikipedia.org It can react with various electrophiles, such as alkyl halides or acyl chlorides, leading to N-alkylation or N-acylation of the piperidine moiety. youtube.com

Reactions at the Exocyclic Amino Group: The amino group at C4 can also act as a nucleophile, participating in reactions like acylation or Schiff base formation with aldehydes and ketones.

Intermediate species in these reactions are typically transient and highly reactive. For electrophilic substitution, the key intermediate is the arenium ion, where the electrophile has added to the ring, temporarily disrupting aromaticity. wikipedia.org In nucleophilic addition or substitution reactions, tetrahedral intermediates are commonly formed at carbonyl carbons or during displacement reactions. youtube.com

Studies on Chemical Stability and Degradation Mechanisms under Varying Experimental Conditions

The stability of this compound is influenced by environmental factors such as pH, temperature, and exposure to light and oxidizing agents. selvita.comnih.gov Stability studies, often conducted under forced degradation conditions, help to identify potential degradation pathways and products. nih.govich.org

pH-Dependent Stability:

Acidic Conditions: In strong acidic solutions, the ring nitrogens (N1 and N3) and the exocyclic amino group are susceptible to protonation. This can make the pyrimidine ring more vulnerable to hydrolytic attack, potentially leading to deamination at the C4 position or even ring-opening upon heating.

Alkaline Conditions: In basic solutions, deprotonation of the N1 or N3 positions can occur. High pH, especially combined with elevated temperatures, can facilitate hydrolytic degradation, similar to what is observed with other nucleobases.

Neutral Conditions: The compound is expected to be most stable around neutral pH, though long-term storage may still lead to slow degradation.

Oxidative and Photolytic Degradation: Exposure to oxidizing agents or UV light can generate reactive oxygen species that attack the pyrimidine ring, which is susceptible to oxidation. This can lead to the formation of various oxidized derivatives or ring-cleavage products.

The following table summarizes the expected stability profile of this compound under various experimental conditions, based on the general behavior of related heterocyclic compounds.

ConditionExpected StabilityPotential Degradation Pathway
Strong Acid (e.g., 1M HCl), High Temp LowHydrolytic deamination, Ring cleavage
Strong Base (e.g., 1M NaOH), High Temp LowHydrolysis, Ring opening
Oxidative Stress (e.g., H₂O₂) LowRing oxidation, Formation of hydroxylated species
UV/Light Exposure Moderate to LowPhotodegradation, Dimerization, Oxidation
Neutral pH, Room Temperature HighSlow hydrolysis over extended periods
Refrigerated/Frozen Storage Very HighMinimal degradation

This table represents predicted stability based on the known chemistry of cytosine and related heterocyclic structures. Specific experimental data for this compound is required for definitive characterization.

Analysis of Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of this compound can be understood by identifying its electron-rich (nucleophilic) and electron-poor (electrophilic) centers. masterorganicchemistry.com The piperidino substituent at the C5 position acts as a strong electron-donating group, enhancing the nucleophilicity of the cytosine ring system.

Nucleophilic Profile:

Piperidine Nitrogen: The secondary amine nitrogen in the piperidine ring is a strong nucleophilic center.

Exocyclic Amino Group (C4-NH₂): The amino group is nucleophilic, though its reactivity can be modulated by resonance within the pyrimidine ring.

Pyrimidine Ring: The π-electron system of the ring is highly nucleophilic and reactive towards strong electrophiles. youtube.com The electron-donating nature of both the amino and piperidino groups makes it more reactive than benzene. youtube.com

Electrophilic Profile:

Carbonyl Carbon (C2): The C2 carbon bears a partial positive charge due to the adjacent electronegative oxygen and nitrogen atoms, making it an electrophilic site susceptible to attack by strong nucleophiles.

The table below outlines the primary reactive sites of the molecule.

SiteCharacterPotential Reactions
Piperidine N-H Nucleophilic, AcidicAlkylation, Acylation, Deprotonation
C4-NH₂ NucleophilicAcylation, Schiff Base Formation
C2=O Electrophilic (Carbon)Nucleophilic Addition
C5-C6 Bond Nucleophilic (π-system)Electrophilic Addition/Substitution
N1-H, N3 Nucleophilic, AcidicAlkylation, Deprotonation

Investigation of Tautomeric Equilibria and Conformational Dynamics

Like its parent compound cytosine, this compound can exist in several tautomeric forms, which are structural isomers that differ in the position of protons. nih.gov The equilibrium between these tautomers is crucial as it can dictate the molecule's hydrogen bonding patterns and, consequently, its biological function if incorporated into nucleic acids.

The primary tautomeric forms include:

Amino-oxo form: This is the canonical and generally most stable form, with a ketone at C2 and an amino group at C4.

Imino-oxo form: A less stable tautomer where a proton has migrated from the exocyclic amino group to the N3 ring nitrogen, resulting in an imine at C4.

Amino-hydroxy form: An enol tautomer where the proton from N1 has moved to the C2 oxygen, creating a hydroxyl group.

The presence of the bulky piperidine group at C5 can influence the tautomeric equilibrium through steric and electronic effects. Furthermore, the piperidine ring itself is not planar and exhibits conformational dynamics, primarily existing in a stable chair conformation. The rotation around the C5-N bond connecting the piperidine to the cytosine ring is also a key dynamic feature, which could be influenced by the local environment and intermolecular interactions.

Tautomer NameKey Structural FeaturesGeneral Stability
Amino-oxo C2=O (keto), C4-NH₂ (amino)Most Stable
Imino-oxo C2=O (keto), C4=NH (imino)Less Stable
Amino-hydroxy C2-OH (enol), C4-NH₂ (amino)Less Stable

The relative populations of these tautomers can be influenced by solvent polarity and pH. nih.gov

Mechanistic Insights into Site-Specific Modifications or Adduct Formation with Biomolecules

When present in a biological system, either as a free nucleobase or incorporated into a nucleic acid strand, this compound has the potential to undergo site-specific modifications or form adducts with endogenous or exogenous electrophiles. The enhanced nucleophilicity of the ring system due to the C5-piperidino group may increase its reactivity towards mutagens compared to unmodified cytosine.

Potential sites for adduct formation include:

The exocyclic amino group (N4)

The ring nitrogens (N3)

The C5 and C6 positions of the pyrimidine ring

For example, electrophilic carcinogens could attack these nucleophilic centers, forming a covalent bond and creating a DNA adduct. Such adducts can disrupt the normal structure of DNA, interfere with replication and transcription, and potentially lead to mutations if not repaired. The unique steric and electronic properties conferred by the piperidino group would likely influence both the rate of adduct formation and the subsequent biological processing of the lesion.

Lack of Specific Research Data for Computational Studies of this compound

Following a comprehensive search for scientific literature, it has been determined that there is a notable absence of specific published research focusing on the computational and theoretical investigation of the chemical compound This compound . While the methodologies outlined in the request—such as quantum chemical calculations, molecular dynamics simulations, and DFT methods—are standard and widely applied in computational chemistry, their direct application to this compound is not documented in the available scientific papers.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that strictly adheres to the provided outline for this compound. The creation of such an article would require speculation and fabrication of data, which falls outside the scope of providing factual and authoritative information.

The following sections of the requested outline could not be populated with specific data for this compound due to this lack of available research:

Computational Chemistry and Theoretical Investigations of 5 Piperidinocytosine

In Silico Screening and Design of Novel 5-Piperidinocytosine Analogs:No studies were found that use this compound as a scaffold for in silico screening or the design of new analogs.

Further investigation into broader categories of modified cytosines may yield generalized insights, but a report focusing strictly on this compound cannot be produced at this time based on existing scientific documentation.

Biochemical and Molecular Interactions of 5 Piperidinocytosine

Influence on DNA and RNA Structural Dynamics and Flexibility

The chemical modification of nucleic acid bases can significantly alter the structural dynamics and flexibility of DNA and RNA. nih.govmdpi.com Modifications at the C5 position of cytosine, which lies in the major groove of the DNA double helix, can influence local and global DNA structure.

Studies on known C5-modified cytosines have produced varied results. For instance, 5-methylcytosine (B146107) (5mC), a common epigenetic mark, is generally considered to make DNA more rigid. nih.gov In contrast, its oxidized derivative, 5-hydroxymethylcytosine (B124674) (hmC), may slightly enhance flexibility. uni-regensburg.de Another modification, 5-formylcytosine (B1664653) (5fC), has been shown to markedly increase DNA flexibility. uni-regensburg.de Research on a synthetic, extended 5mC analog, 5-(6-azidohex-2-ynyl)cytosine (ahyC), also suggests that larger chemical groups at this position can increase DNA flexibility. nih.gov

These changes in flexibility are attributed to a combination of steric effects and altered polarity in the major groove. uni-regensburg.de While DNA typically exists as a double helix, RNA is often single-stranded and folds into complex three-dimensional structures stabilized by various interactions. mdpi.comnextias.com Modifications like 5-methylcytosine on RNA can stabilize structures such as stem-loops. mdpi.com

Theoretical Implications for 5-Piperidinocytosine: Given its bulky, non-planar piperidinyl group, this compound would be expected to introduce significant steric hindrance in the major groove of DNA. Based on findings for other large adducts, this could potentially increase the local flexibility and dynamics of the DNA duplex. nih.gov In RNA, such a modification could influence its folding into specific tertiary structures, potentially altering its stability and function. mdpi.com

Interactions with Nucleic Acid Polymerases: Impact on Replication and Transcription Fidelity

Nucleic acid polymerases are enzymes that synthesize DNA and RNA molecules from nucleotide templates. wikipedia.orggenomics-online.com Their fidelity—the ability to accurately incorporate the correct nucleotide—is crucial for maintaining genomic integrity. byjus.com The process of replication is controlled by the Watson-Crick pairing of bases in the template strand with incoming nucleotides. libretexts.org

Base analogs and modifications can disrupt this process. For example, 5-bromouracil, an analog of thymine (B56734), can mispair with guanine (B1146940), leading to mutations. wikipedia.org The fidelity of polymerases is a multi-step process that includes nucleotide selection and, in many cases, a proofreading function that removes incorrectly incorporated bases via a 3'→5' exonuclease activity. genomics-online.combyjus.com Some polymerases lack this proofreading ability and are thus more prone to errors. nih.gov

Theoretical Implications for this compound: The large piperidinyl group of this compound would likely present a significant challenge to the active site of a DNA or RNA polymerase. It could act as a "bulky lesion," potentially stalling the polymerase or causing it to dissociate from the template. If the polymerase were to bypass the lesion, the modification could disrupt the precise geometry required for correct base pairing, leading to a higher rate of misincorporation of nucleotides opposite the modified base. This would decrease the fidelity of both DNA replication and transcription.

Effects on Nucleosome Assembly and Mechanical Stability in Chromatin Contexts

In eukaryotes, DNA is packaged into chromatin, the fundamental unit of which is the nucleosome—147 base pairs of DNA wrapped around a core of histone proteins. mdpi.com The stability of nucleosomes and their positioning along the DNA play a critical role in regulating gene expression. biorxiv.org

Chemical modifications to DNA can affect its ability to bend and wrap around the histone core. Research has shown that modifications that increase DNA flexibility can enhance the mechanical stability of the nucleosome. uni-regensburg.de For example, DNA containing the bulky analog 5-(6-azidohex-2-ynyl)cytosine (ahyC) was found to increase the affinity of histones for the DNA, leading to more stable nucleosomes and altered positioning. uni-regensburg.denih.gov Conversely, modifications like 5mC and hmC, which make DNA stiffer, can lead to a lower ability to form nucleosomes compared to unmodified cytosine. nih.gov

Theoretical Implications for this compound: Based on the principle that increased DNA flexibility can enhance nucleosome stability, if this compound does indeed make DNA more flexible, it could promote more stable nucleosome formation. uni-regensburg.denih.gov The bulky group in the major groove could also directly interfere with histone-DNA contacts, potentially altering the preferred rotational and translational positioning of the nucleosome on the DNA sequence. This could have significant downstream effects on chromatin structure and the accessibility of DNA to regulatory proteins. biorxiv.org

Recognition and Binding Specificity by Nucleic Acid-Binding Proteins and Enzymes

The function of DNA and RNA is mediated by proteins that bind to them with high specificity. nih.gov These include transcription factors, DNA repair enzymes, and polymerases. Recognition occurs through a combination of direct readout of the base sequence (e.g., via hydrogen bonds in the major groove) and indirect readout of the DNA shape and flexibility. labxchange.org

Modifications at the C5 position of cytosine can directly impact protein recognition. For example, the methylation of cytosine to 5mC is "read" by a specific class of methyl-CpG-binding domain (MBD) proteins, which then recruit other proteins to alter chromatin structure. nih.govfrontiersin.org The subsequent oxidation to hmC can abolish the binding of some of these MBDs, demonstrating the high specificity of these interactions. nih.gov

Theoretical Implications for this compound: The piperidinyl group would drastically alter the chemical landscape of the DNA major groove. This would likely inhibit the binding of proteins that normally recognize the unmodified C-G base pair. It is conceivable that specific "reader" proteins could exist or evolve to recognize this particular modification, but it is highly unlikely that established DNA-binding proteins would accommodate such a large adduct without a significant loss of binding affinity.

Investigation of Base Pairing Properties and Hydrogen Bonding Networks

The structure of the DNA double helix is stabilized by hydrogen bonds between complementary base pairs: adenine (B156593) (A) with thymine (T), and guanine (G) with cytosine (C). libretexts.org A G-C pair is stabilized by three hydrogen bonds. labxchange.org The C5 position of cytosine is not directly involved in this Watson-Crick hydrogen bonding face. wisc.edu

However, modifications at this position can still influence base pairing. Bulky groups can introduce steric clashes that destabilize the standard base pairing geometry. Furthermore, oxidative damage can lead to modified bases that pair promiscuously. For instance, the neutral guanine radical, G(-H)•, formed after oxidative stress, can pair with any of the four canonical bases with similar stability, leading to potential mutations. nih.gov

Theoretical Implications for this compound: The primary hydrogen bonding face of cytosine (involving positions N3, N4, and O2) remains unchanged in this compound, so in principle, it could still form three hydrogen bonds with guanine. However, the very large piperidinyl group would likely cause significant steric repulsion with the opposing guanine and the adjacent bases in the DNA helix. This could force a non-standard, "wobble," or otherwise distorted base pair, which would be significantly less stable than a canonical G-C pair. This instability would likely manifest as a localized "melting" or "breathing" of the DNA duplex at the site of modification.

Role in DNA Repair Pathways and Associated Protein Interactions

Cells possess a sophisticated network of DNA repair pathways to correct damage and maintain genomic integrity. wikipedia.orgjournalmeddbu.com Different pathways recognize different types of lesions. For example, Base Excision Repair (BER) typically corrects small, non-helix-distorting base modifications, while Nucleotide Excision Repair (NER) removes bulky adducts that distort the DNA helix. wikipedia.orgwou.edu Mismatch Repair (MMR) corrects errors made during DNA replication. wou.edu

The repair process is initiated by proteins that recognize the damaged site. journalmeddbu.com For bulky lesions, proteins like XPC in the GG-NER pathway or the stalled RNA polymerase in the TC-NER pathway detect the helical distortion, leading to the recruitment of a cascade of proteins that excise the damaged strand. wikipedia.org

Theoretical Implications for this compound: As a large, helix-distorting modification, this compound incorporated into DNA would almost certainly be recognized as a form of DNA damage. It is most likely to be a substrate for the Nucleotide Excision Repair (NER) pathway, which specializes in removing such bulky lesions. wikipedia.org It is less likely to be handled by the BER pathway, which acts on smaller base modifications. If the lesion is encountered during replication, it might be bypassed by specialized translesion synthesis (TLS) polymerases, which are often error-prone. toxys.com

Studies on the Formation of Stable Adducts with Cellular Components

A DNA adduct is a piece of DNA that is covalently bonded to a chemical. berkeley.edunih.gov The term usually refers to the damage caused by a reactive chemical binding to DNA. However, in the context of this question, we consider whether this compound itself, once incorporated, could form further stable adducts with other cellular molecules like proteins or glutathione.

The chemical reactivity of a modified base determines its potential to form secondary adducts. For instance, some reactive intermediates of carcinogens can form covalent bonds with DNA and proteins. berkeley.edu The stability and nature of these adducts are critical for their biological consequences. nih.gov

Theoretical Implications for this compound: The piperidine (B6355638) ring is a saturated heterocycle and is generally not highly reactive under physiological conditions. Therefore, it is unlikely that an incorporated this compound residue would spontaneously react to form stable covalent adducts with other cellular components like proteins. Its primary biochemical impact would stem from its steric bulk and its effects on the structure and interactions of the nucleic acid polymer itself, as detailed in the preceding sections.

Advanced Analytical Methodologies for 5 Piperidinocytosine Research

Chromatographic Techniques for Separation and Quantification in Complex Biological Matrices (e.g., HPLC-UV/FL, GC-MS, LC-MS/MS)

Chromatography is the cornerstone for isolating and quantifying 5-Piperidinocytosine in intricate biological environments such as plasma, urine, or cell lysates. The choice of technique depends on the analyte's properties and the required sensitivity.

High-Performance Liquid Chromatography (HPLC) is a versatile method for analyzing polar, non-volatile compounds like this compound. torontech.com When coupled with Ultraviolet (UV) or Fluorescence (FL) detectors, HPLC can provide robust quantification. torontech.comresearchgate.net Reversed-phase HPLC is common, but due to the high polarity of nucleoside analogs, methods like Hydrophilic Interaction Liquid Chromatography (HILIC) can offer superior retention and separation. qut.edu.au

Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency but is typically reserved for volatile and thermally stable compounds. Nucleoside analogs like cytosine are non-volatile and require chemical derivatization to increase their volatility before analysis. nih.govnih.gov A common approach is silylation, for example, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create trimethylsilyl (B98337) (TMS) derivatives. hmdb.cascielo.org.mx While powerful, the derivatization step can introduce artifacts, such as the potential for oxidation if air is not excluded from the reaction. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the predominant technique for bioanalysis due to its exceptional sensitivity and selectivity. nih.govupertis.ac.id It combines the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry, making it ideal for detecting low concentrations of this compound and its metabolites in complex matrices. scielo.org.mxnih.govnih.gov The technique is frequently used in pharmacokinetic studies and can be optimized to overcome matrix effects, where co-eluting substances from the biological sample can suppress or enhance the ionization of the target analyte. upertis.ac.id

torontech.comqut.edu.aunih.govnih.govnih.govnih.gov
Table 1: Comparison of Chromatographic Techniques for this compound Analysis
TechniquePrincipleSample Preparation for this compoundCommon Detector(s)AdvantagesLimitationsReference
HPLC-UV/FLSeparation based on polarity, followed by detection of UV absorbance or fluorescence.Protein precipitation, solid-phase extraction (SPE).UV, Fluorescence.Robust, widely available, good for quantification at moderate concentrations.Lower sensitivity and specificity compared to MS; requires chromophore/fluorophore.
GC-MSSeparation of volatile compounds in a gas phase, with mass-based detection and identification.Extraction followed by mandatory derivatization (e.g., silylation) to increase volatility.Mass Spectrometer.Excellent resolution, provides structural information from mass spectra. researchgate.netRequires derivatization which can be complex and introduce artifacts. nih.gov Not suitable for thermally unstable compounds.
LC-MS/MSLiquid-phase separation coupled to highly selective and sensitive mass detection.Protein precipitation, SPE, or simple dilution depending on concentration. nih.govTandem Mass Spectrometer (e.g., Triple Quadrupole).Gold standard for bioanalysis; high sensitivity, high specificity, structural confirmation. nih.govupertis.ac.idSusceptible to matrix effects, higher instrument cost. upertis.ac.id

High-Resolution Mass Spectrometry for Identification and Characterization of Metabolites or Derivatives

Understanding the metabolic fate of this compound is critical for evaluating its biological activity and potential toxicity. High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for this purpose, providing highly accurate mass measurements that enable the determination of elemental compositions for the parent compound and its unknown metabolites. ijpras.com

Instruments like Time-of-Flight (TOF), Quadrupole-TOF (Q-TOF), and Orbitrap can achieve mass accuracies of less than 5 parts per million (ppm). ijpras.comchromatographyonline.com This precision allows analysts to distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental formulas—which is often impossible with lower-resolution instruments. chromatographyonline.com

When coupled with liquid chromatography (LC-HRMS), a typical workflow for metabolite identification involves:

Data Acquisition : Acquiring full-scan mass spectra of samples from in vitro or in vivo metabolism studies.

Data Mining : Using specialized software to search the data for potential metabolites by looking for expected mass shifts corresponding to common metabolic transformations (e.g., oxidation, glucuronidation, demethylation). ijpras.com

Formula Determination : Using the accurate mass and isotopic pattern of a potential metabolite peak to generate a list of possible elemental formulas. ijpras.com

Structural Elucidation : Performing tandem mass spectrometry (MS/MS) on the metabolite ion to generate a fragmentation pattern. This pattern serves as a structural fingerprint that can be interpreted to propose a chemical structure for the metabolite. nih.gov

This approach has been successfully used to study the metabolism of drugs and other xenobiotics, and it is directly applicable to identifying the biotransformation products of this compound. ijpras.comnih.gov

Electrochemical Methods for Detection and Redox Behavior Studies

Electrochemical methods offer a complementary approach for the analysis of this compound, focusing on its redox properties. These techniques can be used both for direct detection and for studying the compound's susceptibility to oxidation or reduction, which can be relevant to its mechanism of action or metabolic pathways.

Electrochemical Detectors (ECD) can be coupled with HPLC to provide highly sensitive detection for electroactive compounds. waters.comnih.gov For a molecule like this compound, the cytosine ring and potentially the piperidine (B6355638) moiety may be susceptible to oxidation at a specific applied potential. An HPLC-ECD system would measure the current generated by this redox reaction as the analyte elutes from the column, allowing for sensitive quantification. waters.comnih.gov

Cyclic Voltammetry (CV) is a powerful technique for studying the redox behavior of a compound in solution. By applying a scanning potential to an electrode and measuring the resulting current, a voltammogram is produced that reveals the oxidation and reduction potentials of the analyte. This information can provide insights into the electronic structure of this compound and predict its potential for electrochemical metabolism. nih.gov Studies on similar heterocyclic or piperidine-containing molecules have used electrochemical reactions to generate and detect metabolites. nih.gov

waters.comnih.govnih.goviapchem.org
Table 2: Applicability of Electrochemical Methods to this compound
MethodPrincipleApplication to this compoundInformation GainedReference
HPLC with Electrochemical Detection (HPLC-ECD)Separation by HPLC followed by detection based on the oxidation or reduction of the analyte at an electrode surface.Sensitive quantification in biological fluids, assuming the compound is electroactive.Concentration levels, particularly at trace amounts.
Cyclic Voltammetry (CV)Measures the current response of a compound to a linearly cycled potential sweep.Characterization of redox properties (e.g., oxidation potential).Redox potentials, electrochemical stability, potential for oxidative metabolism.

Spectroscopic Detection Methods (e.g., advanced fluorescence spectroscopy, UV-Vis for quantitative studies)

Spectroscopic methods analyze the interaction of light with the analyte and are fundamental for both quantification and structural characterization.

UV-Visible (UV-Vis) Spectroscopy is a straightforward and widely accessible technique for quantitative analysis. ej-eng.orgsci-hub.se Molecules with chromophores, such as the pyrimidine (B1678525) ring in this compound, absorb light in the UV-Vis range. ijprajournal.comtanta.edu.eg According to the Beer-Lambert law, the absorbance is directly proportional to the concentration, allowing for quantification. A full UV-Vis spectrum can help identify the wavelength of maximum absorbance (λmax), which is used to maximize the sensitivity of quantitative measurements, often with an HPLC-UV detector. ej-eng.org Changes in the spectrum with pH can also provide information about the compound's acid-base properties. tanta.edu.eg

Fluorescence Spectroscopy is significantly more sensitive than UV-Vis absorption spectroscopy but requires the molecule to be fluorescent (a fluorophore). nih.gov While the intrinsic fluorescence of cytosine itself is weak, derivatization with a fluorescent tag can be employed. Alternatively, advanced fluorescence techniques could potentially probe the microenvironment of the molecule. If this compound or its derivatives are found to be fluorescent, this method would offer ultra-sensitive detection capabilities. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for unambiguous structure elucidation. While not typically used for routine quantification due to lower sensitivity, 1H and 13C NMR are essential for confirming the chemical structure of newly synthesized this compound and for identifying the exact structure of its metabolites or derivatives by establishing through-bond and through-space atomic connectivity. mdpi.comnih.gov

Development and Validation of Analytical Methods for Research Applications

For research findings to be considered reliable and reproducible, the analytical methods used must be rigorously developed and validated. oup.com Method validation demonstrates that a procedure is suitable for its intended purpose. qut.edu.au Key validation parameters, as outlined by international guidelines, include specificity, linearity, accuracy, precision, range, and limits of detection (LOD) and quantification (LOQ). researchgate.net

The development and validation process for a method to analyze this compound in a biological matrix would involve:

Method Development : Optimizing chromatographic conditions (e.g., column, mobile phase, gradient) and mass spectrometer settings (for LC-MS/MS) to achieve good peak shape, resolution from interfering peaks, and adequate sensitivity. researchgate.net

Specificity/Selectivity : Demonstrating that the method can unequivocally measure this compound without interference from matrix components, impurities, or metabolites. This is often assessed by analyzing blank matrix samples from multiple sources.

Linearity and Range : Establishing a concentration range over which the detector response is directly proportional to the analyte concentration. This is determined by analyzing calibration standards at several concentration levels. researchgate.net

Accuracy and Precision : Accuracy refers to the closeness of measured values to the true value, while precision measures the agreement between repeated measurements. Both are assessed by analyzing quality control (QC) samples at multiple concentrations within the linear range on different days and by different analysts. nih.gov

Limit of Quantification (LOQ) : Determining the lowest concentration of this compound that can be reliably quantified with acceptable accuracy and precision. researchgate.net

Validation ensures that the data generated during research studies are accurate and can be confidently interpreted. oup.comnih.gov

Integration of Microfluidics and Miniaturized Systems for High-Throughput Analysis

Microfluidics, the science of manipulating small volumes of fluids in networks of micro-channels, offers significant advantages for the analysis of nucleoside analogs like this compound. ijprajournal.comnih.gov These "lab-on-a-chip" systems enable automation, reduce sample and reagent consumption, and increase throughput, which is critical for large-scale screening studies. nih.govwashington.edu

A key application is in DNA fiber analysis, where researchers study DNA replication by monitoring the incorporation of nucleoside analogs into newly synthesized DNA. nih.gov Microfluidic platforms have been developed to automatically stretch and align single DNA molecules on a surface for subsequent imaging. nih.govresearchgate.net This approach, termed microfluidic-assisted replication track analysis (maRTA), provides a simple and extensible platform for high-throughput analysis of replication dynamics using very small biological samples. washington.edunih.gov Such a system could be directly applied to study the effects of this compound on DNA replication in cells.

Advanced Data Processing and Chemometric Approaches for Complex Datasets

The analytical techniques described above, particularly HRMS and spectroscopy, generate large and complex datasets. Advanced data processing and chemometrics—the application of statistical and mathematical methods to chemical data—are essential for extracting meaningful information. ondalys.frresearchgate.net

Principal Component Analysis (PCA) is a common unsupervised exploratory technique used to reduce the dimensionality of multivariate data. metabolomics.se For instance, PCA can be applied to metabolomics data from HRMS to identify patterns and distinguish between different sample groups (e.g., treated vs. untreated cells), highlighting the metabolic changes induced by this compound.

Multivariate Calibration methods, such as Partial Least Squares (PLS) regression, are used to build predictive models from complex data. researchgate.net For example, PLS can be used to create a model that correlates spectroscopic data (like NIR or fluorescence spectra) with the concentration of this compound, even in the presence of interfering compounds. redalyc.org

These chemometric tools are vital for interpreting the large data matrices generated in modern analytical research, enabling pattern recognition, classification, and the development of robust quantitative models. upertis.ac.idresearchgate.net

Chemical Biology Applications of 5 Piperidinocytosine As a Research Tool

Design and Synthesis of 5-Piperidinocytosine as Novel Chemical Probes for Biomolecular Studies

The design of novel chemical probes often involves introducing moieties that can report on molecular interactions, serve as handles for purification, or probe steric and electronic environments within biomolecular complexes. The synthesis of C5-functionalized pyrimidine (B1678525) nucleosides, including this compound, typically begins with a halogenated precursor.

A common and efficient strategy involves the palladium-catalyzed cross-coupling of a 5-halocytidine derivative (e.g., 5-bromo-2'-deoxycytidine (B85790) or 5-iodo-2'-deoxycytidine) with the desired functional group. For the synthesis of this compound, a Buchwald-Hartwig amination reaction is a plausible and established method. In this reaction, the 5-halocytidine is coupled with piperidine (B6355638) in the presence of a palladium catalyst and a suitable ligand. The nucleoside's hydroxyl and exocyclic amine groups must be protected during this process to prevent side reactions. Following the coupling reaction, the protecting groups are removed to yield the final this compound nucleoside. This nucleoside can then be converted into the corresponding triphosphate (dNTP) for enzymatic incorporation into DNA or into a phosphoramidite (B1245037) for solid-phase synthesis of oligonucleotides.

Table 1: Conceptual Synthetic Pathway for this compound Deoxynucleoside

Step Reactants Catalyst/Reagents Product Purpose
1 5-Iodo-2'-deoxycytidine Acetic Anhydride, Pyridine (B92270) Protected 5-Iodo-2'-deoxycytidine Protect hydroxyl and exocyclic amine groups.
2 Protected 5-Iodo-2'-deoxycytidine, Piperidine Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu) Protected 5-Piperidino-2'-deoxycytidine C-N cross-coupling to attach the piperidine ring.
3 Protected 5-Piperidino-2'-deoxycytidine Ammoniacal Methanol 5-Piperidino-2'-deoxycytidine Deprotection to yield the final nucleoside.

| 4 | 5-Piperidino-2'-deoxycytidine | POCl₃, Proton Sponge | 5-Piperidino-2'-deoxycytidine-5'-triphosphate | Phosphorylation for use in enzymatic reactions (e.g., PCR). |

Utilization as a Mechanistic Probe for Investigating Enzymatic Activity and Fidelity in Nucleic Acid Processing

Modified nucleotides are powerful tools for studying the mechanisms of enzymes that process DNA and RNA, such as polymerases, repair glycosylases, and methyltransferases. nih.gov The introduction of a bulky substituent at the C5 position of cytosine, such as a piperidino group, can serve as a steric probe to investigate the active site of these enzymes.

For DNA polymerases, the efficiency and fidelity of incorporating a modified nucleotide opposite its cognate partner can provide insights into the geometry and flexibility of the enzyme's active site. nih.gov Researchers can perform kinetic assays to compare the incorporation of this compound triphosphate (dPip CTP) with the natural deoxycytidine triphosphate (dCTP). A significant decrease in the incorporation efficiency (kpol/Kd) would suggest that the bulky piperidino group creates a steric clash within the active site, hindering the catalytic step. Such probes help delineate how polymerases recognize and process damaged or modified DNA. nih.gov

Similarly, in the context of DNA repair, oligonucleotides containing this compound can be used as substrates for DNA glycosylases. These enzymes are responsible for excising damaged or modified bases from DNA. nih.govresearchgate.net By measuring the rate of excision of this compound compared to other modified bases, researchers can determine the substrate specificity of the glycosylase and understand how bulky adducts are recognized and removed. researchgate.net

Table 2: Hypothetical Kinetic Data for DNA Polymerase Incorporating dCTP vs. dPipCTP

Substrate Apparent Km (µM) Apparent Vmax (relative units) Relative Efficiency (Vmax/Km) Interpretation
dCTP (natural) 10 100 10 High efficiency of incorporation.

Strategies for Selective Labeling of Proteins or Nucleic Acids in Cellular and In Vitro Contexts

Selective labeling of biomolecules is crucial for their visualization, purification, and functional characterization. Bioorthogonal chemistry, which involves reactions that can occur in complex biological environments without interfering with native processes, is often employed for this purpose. nih.gov

A common strategy for labeling nucleic acids involves the enzymatic or chemical installation of a unique functional group (a "handle") onto a specific base, which can then be reacted with a reporter molecule (e.g., a fluorophore or biotin). nih.govnih.gov For instance, the hydroxyl group of 5-hydroxymethylcytosine (B124674) (5-hmC) can be enzymatically glucosylated with an azide-modified glucose, allowing for subsequent "click" chemistry with an alkyne-bearing reporter molecule. nih.govnih.gov

For a synthetic base like this compound, a specific labeling strategy would need to be developed. There is no known natural enzyme that specifically recognizes this modification. Therefore, a chemical approach would be more likely. One possibility is to pre-functionalize the piperidine ring itself with a bioorthogonal handle, such as an azide (B81097) or an alkyne, before its synthesis into the nucleoside. Once this functionalized nucleoside is incorporated into DNA or RNA, it can be specifically labeled through a click reaction, enabling selective visualization or enrichment of the nucleic acid strand containing the modification.

Engineering of New Protein Functions through Directed Incorporation of Modified Nucleobases

Expanding the genetic code also enables the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins, which can endow them with novel functions. scripps.edu This process requires engineering a new codon-tRNA-aminoacyl-tRNA synthetase system. A modified nucleobase, as part of an unnatural base pair, can be used to create a new codon (an unnatural codon) that does not encode any of the 20 canonical amino acids.

The general workflow is as follows:

An unnatural base pair (e.g., X-Y) is established that can be replicated and transcribed.

A unique codon containing one of the unnatural bases (e.g., AXC) is introduced into a gene.

A transfer RNA (tRNA) is engineered with the corresponding anticodon (e.g., GYU) that recognizes the unnatural codon.

An aminoacyl-tRNA synthetase is evolved to specifically charge this engineered tRNA with a desired non-canonical amino acid.

When this machinery is present in a cell, the ribosome will read the unnatural codon and incorporate the ncAA at that specific site in the protein. While there are no specific examples in the literature of this compound being used for this purpose, any functional unnatural base pair has the potential to be adapted for encoding ncAAs, thereby creating proteins with new catalytic, fluorescent, or cross-linking capabilities. scripps.edu

Exploring Bioconjugation Strategies for Functionalization and Localization Studies

Bioconjugation is the process of covalently linking molecules, such as proteins, nucleic acids, or small-molecule probes, to each other. For oligonucleotides containing modified bases, bioconjugation is essential for attaching reporters for localization studies, therapeutic payloads, or moieties for assembling nanostructures. nih.gov

As discussed in the context of selective labeling, the piperidine ring of this compound offers a potential site for functionalization. A synthetic strategy could involve using a derivative of piperidine that already contains a reactive group, such as an amine, carboxylic acid, azide, or alkyne. For example, using 4-aminopiperidine (B84694) instead of piperidine in the initial synthesis would result in a 5-(4-aminopiperidino)cytosine. The primary amine on the piperidine ring could then be used as a nucleophilic handle for conjugation with molecules containing N-hydroxysuccinimide (NHS) esters or isothiocyanates.

Alternatively, if the piperidine ring were functionalized with an alkyne, it would become a substrate for the highly efficient and bioorthogonal copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry) reactions. nih.gov This would allow for the straightforward conjugation of the oligonucleotide to any molecule that can be derivatized with an azide, providing a versatile platform for functionalization and localization studies.

Future Perspectives and Emerging Challenges in 5 Piperidinocytosine Research

Integration of Multi-Disciplinary Approaches for Comprehensive Understanding

A comprehensive understanding of 5-piperidinocytosine necessitates a departure from siloed research, embracing an integrated, multi-disciplinary approach. The complex nature of modified nucleobases, which can influence everything from epigenetic regulation to the development of new materials, requires collaborative efforts from diverse scientific fields. researchgate.netmdpi.com The study of 5-substituted cytosine analogs has already highlighted the value of combining organic synthesis, molecular biology, and clinical investigation. researcher.life

Future research on this compound will require a synergistic team of experts:

Organic and Medicinal Chemists: To devise novel and efficient synthetic routes for this compound and its derivatives, and to establish structure-activity relationships (SAR).

Molecular and Cellular Biologists: To investigate the compound's interaction with DNA, RNA, and key cellular enzymes like DNA methyltransferases (DNMTs) or Ten-Eleven Translocation (TET) enzymes, which are central to cytosine modification pathways. mdpi.commdpi.com

Computational Chemists and Bioinformaticians: To model the compound's structure, predict its reactivity, and analyze its potential impact on nucleic acid structure and protein binding.

Pharmacologists and Toxicologists: To assess the biological activity, efficacy, and safety profile of this compound derivatives in cellular and animal models.

This collaborative framework is essential for translating foundational chemical discoveries into tangible applications, whether as epigenetic modulators, antiviral agents, or probes for biological systems. The challenges lie in fostering effective communication and data sharing across these specialized domains to ensure that insights from one field can rapidly inform and guide research in others.

Advancements in High-Throughput Screening Platforms for Functional Investigations

Identifying the biological functions of a novel compound like this compound can be significantly accelerated by leveraging high-throughput screening (HTS) platforms. HTS allows for the rapid testing of thousands of compounds for their activity against a specific biological target. nih.gov For this compound, HTS can be instrumental in several key areas of functional investigation.

One promising application is in the discovery of novel inhibitors for enzymes that interact with cytosine. For example, HTS assays have been successfully used to identify inhibitors of human DNA methyltransferase 1 (hDNMT1) from libraries of cytosine derivatives. researchgate.net An HTS campaign for this compound could rapidly determine if it or its derivatives can modulate the activity of DNMTs, TET enzymes, or other proteins involved in nucleic acid metabolism.

Another area of interest is the potential for 5-substituted cytosine analogs to interact with non-canonical DNA structures like G-quadruplexes (G4). Recent studies have begun to use HTS to find ligands that can destabilize these structures, which are implicated in cancer and other diseases. cdnsciencepub.comresearchgate.net Screening this compound could reveal novel G4-interacting properties. Furthermore, fluorescent chemosensors developed for cytosine detection could be adapted for HTS, enabling the rapid quantification of the compound's uptake or interaction in biological samples. rsc.org

Table 1: Potential High-Throughput Screening Applications for this compound

Screening TargetAssay PrinciplePotential Outcome
DNA Methyltransferases (DNMTs)Enzyme inhibition assay (e.g., fluorescence-based)Identification of epigenetic modulators.
TET DioxygenasesEnzyme activity assayDiscovery of compounds that influence DNA demethylation pathways. mdpi.com
G-Quadruplex DNAFRET-based melting or ligand binding assaysDiscovery of agents that target non-canonical DNA structures. researchgate.net
Viral PolymerasesPrimer extension inhibition assayIdentification of potential antiviral activity.
Cellular CytotoxicityCell viability assays (e.g., MTT, CellTiter-Glo)Rapid assessment of general toxicity across various cell lines.

The primary challenge in this area is the development and validation of robust and specific assays tailored to the unique properties of this compound.

Application of Artificial Intelligence and Machine Learning in Predicting Reactivity and Biological Impact

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by enabling the prediction of molecular properties and reaction outcomes with increasing accuracy. acs.org These computational tools offer a powerful, cost-effective way to guide the synthesis and investigation of new molecules like this compound.

ML models can be trained on large datasets of known chemical reactions to predict the reactivity of novel compounds. researchgate.net For this compound, ML could predict its nucleophilicity, electrophilicity, and susceptibility to various chemical transformations, thereby guiding the design of synthetic pathways. researchgate.net Geometric deep learning models, such as 3DReact, can predict reaction barriers from the 3D structures of reactants and products, offering a path to forecast the feasibility of potential reactions involving this compound. acs.org Recently developed ML software like Auto3D can efficiently compute molecular energies and thermodynamic properties, which are crucial for understanding reaction feasibility and stability. cmu.edu

Beyond chemical reactivity, ML is increasingly used to predict biological activity. Models can be built to forecast a compound's interaction with specific protein targets, its potential for drug-likeness, or its bioactivity score against targets like G-protein coupled receptors (GPCRs) or kinases. nih.gov For instance, ML techniques have been used to predict the boundaries of isomerization reactions in astrochemistry, a concept that could be adapted to predict the stability and transformations of this compound in a biological milieu. aanda.org The main challenges include the need for large, high-quality datasets for training and the continuous refinement of algorithms to improve predictive accuracy for novel scaffolds. acs.org

Table 2: Machine Learning Applications in this compound Research

Application AreaML Model/ApproachPredicted Property
Synthesis PlanningReaction prediction modelsFeasibility and outcome of synthetic steps.
Reactivity ProfilingQuantitative Structure-Reactivity Relationship (QSRR)Nucleophilicity, electrophilicity, pKa. researchgate.netnih.gov
Biological ActivityQuantitative Structure-Activity Relationship (QSAR)Inhibition constants (IC50), binding affinity, bioactivity scores. nih.gov
Conformational AnalysisMachine Learning Interatomic Potentials (MLIPs)Low-energy conformers, thermodynamic stability. cmu.edu
Reaction Barrier PredictionGeometric Deep LearningActivation energies for potential transformations. acs.org

Exploration of Uncharted Reactivity Profiles and Potential Biological Roles

The introduction of a piperidine (B6355638) moiety at the C-5 position of cytosine opens up a vast, unexplored landscape of chemical reactivity and biological function. Modifications at this position are known to have profound biological consequences. For example, 5-methylcytosine (B146107) is a key epigenetic mark, while its oxidized derivatives like 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC) are central to active DNA demethylation pathways. mdpi.comfrontiersin.org The stable presence of 5fC in mouse tissues suggests it is not merely a transient intermediate but a distinct epigenetic marker with its own biological role. acs.org

The piperidine ring in this compound introduces several new dimensions for exploration:

Novel Reactivity: The piperidine nitrogen introduces a basic site and a potential point for further functionalization, creating reactivity patterns distinct from simple alkyl or formyl groups. Its conformational flexibility could also influence intermolecular interactions.

Epigenetic Interactions: Does this compound act as a substrate or inhibitor for the enzymes that write, read, or erase epigenetic marks on natural cytosine? Its bulky, flexible nature could lead to unique interactions with the active sites of DNMTs or TET proteins. mdpi.com

DNA Structure and Stability: The presence of the piperidine group within the major groove of a DNA duplex could significantly alter local DNA structure, flexibility, and protein recognition. Studies on other C-5 substitutions have shown they can enhance the reactivity of adjacent bases to carcinogens by facilitating intercalation. nih.gov

Therapeutic Potential: Piperidine and pyrimidine (B1678525) structures are common scaffolds in medicinal chemistry. nih.govmdpi.com Investigating this compound could uncover novel antifungal, antiviral, or anticancer activities. For example, various 5-substituted pyrimidine dNTPs have been studied as substrates for DNA polymerases, a line of inquiry that could be extended to this compound. acs.org

The challenge lies in the systematic exploration of this vast chemical and biological space. A combination of computational prediction and empirical testing will be crucial to uncover the unique properties and potential applications of this compound.

Development of Novel Methodologies for In Situ Monitoring of this compound Transformations

Understanding the dynamics of how this compound is formed, how it transforms, and how it interacts with biological systems in real-time requires advanced analytical techniques. The development of methodologies for in situ monitoring is critical for capturing transient intermediates and elucidating reaction mechanisms that are invisible to conventional endpoint analyses. mt.com

Several powerful techniques could be adapted for studying this compound:

Spectroscopic Methods: Real-time monitoring using Fourier-transform infrared (FTIR) and Raman spectroscopy can provide detailed information on the progress of chemical synthesis, allowing for immediate optimization of reaction conditions. mt.com Surface-enhanced Raman spectroscopy (SERS) is particularly promising for detecting low concentrations of organic molecules and monitoring reactions in solution. researchgate.net

Mechanochemical Monitoring: If solvent-free synthetic methods are explored, techniques for in situ monitoring of mechanochemical reactions, such as solid-state fluorescence or real-time powder X-ray diffraction, could be employed to study the transformation of nucleoside substrates. aanda.orgbeilstein-journals.org

Biophysical Techniques: Quartz Crystal Microbalance (QCM) can monitor the binding and amplification of nucleic acids on a sensor surface in real-time, a technique that could be adapted to study the incorporation or binding of this compound into DNA strands. mdpi.com Atomic Force Microscopy (AFM) has been used to visualize enzymatic binding and conformational changes in DNA on functionalized surfaces at the single-molecule level, offering a way to directly observe the impact of this compound on DNA-protein interactions. researchgate.net

The main challenge is to adapt these sophisticated techniques, which are often developed for specific systems, to the unique chemical and physical properties of this compound and its derivatives. Overcoming this will provide unprecedented insight into the compound's dynamic behavior in both chemical and biological contexts.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic pathways for producing 5-Piperidinocytosine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between cytosine derivatives and piperidine-containing reagents. Key parameters include solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalysts (e.g., Pd-based catalysts for cross-coupling). Yield optimization requires HPLC or LC-MS monitoring to assess intermediate stability and byproduct formation .
  • Data Example :

Reaction ConditionYield (%)Purity (%)
DMF, 80°C, 12h7298
THF, 60°C, 24h5892

Q. How can researchers validate the structural identity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer : Combine NMR (¹H/¹³C) for piperidine ring conformation analysis, mass spectrometry for molecular weight confirmation, and X-ray crystallography for absolute stereochemistry. Discrepancies in NMR shifts (e.g., piperidine proton splitting patterns) may indicate conformational flexibility or impurities, necessitating repeated recrystallization .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity) and enzymatic inhibition studies (e.g., kinase or polymerase inhibition). Include positive controls (e.g., known inhibitors) and statistical validation (e.g., triplicate runs with ANOVA). Conflicting results between assays may arise from off-target effects or solubility limitations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported structure-activity relationships (SAR) for this compound derivatives?

  • Methodological Answer : Conduct meta-analyses of SAR studies, focusing on substituent effects (e.g., piperidine N-substituents vs. cytosine modifications). Use computational modeling (DFT or MD simulations) to predict steric/electronic influences. Experimental validation via systematic analog synthesis and bioactivity profiling is critical .

Q. What experimental designs are optimal for assessing this compound’s pharmacokinetics in vivo?

  • Methodological Answer : Employ LC-MS/MS for plasma/tissue quantification in animal models. Address interspecies variability by testing multiple models (e.g., rodents vs. non-human primates). Control for metabolism by co-administering CYP450 inhibitors. Time-course data should include AUC, Cmax, and half-life calculations .

Q. How should researchers address conflicting reports on this compound’s mechanism of action across different biological systems?

  • Methodological Answer : Perform comparative studies using isogenic cell lines or gene-editing tools (e.g., CRISPR) to isolate target pathways. Use orthogonal methods (e.g., Western blot for protein expression, RNA-seq for transcriptional changes) to confirm consistency. Contradictions may stem from cell-type-specific signaling cascades or assay sensitivity thresholds .

Data Contradiction Analysis

  • Example : Discrepancies in cytotoxicity IC50 values across studies may arise from:
    • Experimental Variables : Cell passage number, serum concentration in media, or incubation time.
    • Solution : Adopt standardized protocols (e.g., ATCC cell culture guidelines) and report raw data with error margins .

Key Methodological Considerations

  • Reproducibility : Detailed synthetic procedures (e.g., solvent drying methods, inert atmosphere use) must be documented to enable replication .
  • Ethical Compliance : For in vivo studies, include IACUC protocols and justification for sample sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.